6-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
6-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Properties
IUPAC Name |
6-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-12-4-2-7-15(8-12)24-17-16(21-22-24)18(25)23(11-20-17)10-13-5-3-6-14(19)9-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQCCKBSXGLLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde with 3-chlorobenzylamine in the presence of a base such as potassium carbonate. The reaction mixture is then heated to promote cyclization, forming the desired triazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and pyrimidine rings exhibit sites susceptible to nucleophilic attack, particularly at electron-deficient positions. Key observations include:
Reaction Sites and Reagents
-
Substitution at C-5 of the pyrimidine ring enhances interactions with biological targets like kinases.
-
Replacement of the chlorine atom on the 3-chlorophenyl group with methoxy groups improves solubility.
Oxidation and Reduction
The methylphenyl and propargyl substituents undergo redox transformations:
Oxidation
| Substituent | Reagents/Conditions | Products | References |
|---|---|---|---|
| 3-Methylphenyl | KMnO₄ (acidic conditions) | 3-Carboxyphenyl derivative | |
| Alkynyl side chain | Ozone (O₃) | Ketone or carboxylic acid derivatives |
Reduction
| Substituent | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitro groups (if present) | H₂/Pd-C | Amino-substituted analogs |
-
Oxidation of the methyl group to a carboxylic acid improves hydrogen-bonding capacity.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki reactions introduce aromatic groups at C-3 or C-6 positions, altering steric and electronic profiles .
Hydrolysis and Ring-Opening
The triazole-pyrimidine core undergoes hydrolysis under specific conditions:
| Conditions | Products | Applications | References |
|---|---|---|---|
| Acidic (HCl, reflux) | Pyrimidine ring-opened hydrazine derivatives | Precursors for further functionalization | |
| Basic (NaOH, aqueous) | Triazole ring cleavage products | Degradation studies |
-
Hydrolysis products serve as intermediates for synthesizing analogs with modified bioactivity.
Electrophilic Aromatic Substitution
The aryl rings participate in electrophilic reactions:
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted aryl derivatives | |
| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivatives |
Catalytic Hydrogenation
Selective reduction of unsaturated bonds:
| Substrate | Catalyst/Reagents | Products | References |
|---|---|---|---|
| Alkynyl side chains | H₂, Lindlar catalyst | cis-Alkenes |
-
Hydrogenation of alkynes to alkenes modulates conformational flexibility.
Functional Group Interconversion
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Esterification | ROH, H⁺ (acidic) | Ester derivatives | |
| Amidation | SOCl₂, followed by amines | Amide-functionalized analogs |
Scientific Research Applications
Synthetic Approaches
The synthesis of 6-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions that include the formation of the triazole and pyrimidine rings. Recent advancements have shown that multicomponent reactions (MCRs) can be employed to streamline the synthesis process, enhancing yield and reducing reaction time.
Key Synthetic Pathways:
- Multicomponent Reactions: The combination of α-halocarbonyl compounds with 4-amino-5-hydrazinyl-3-mercapto-1,2,4-triazoles allows for efficient formation of the desired heterocyclic structures in one-pot reactions .
- Condensation Reactions: These reactions involve the reaction of substituted phenyl groups with hydrazinyl derivatives to yield various functionalized triazolo-pyrimidines .
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:
Anticancer Activity:
- Triazolo-pyrimidines have been reported to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings can enhance cytotoxicity against specific cancer types .
Antimicrobial Properties:
- Compounds similar to this triazolo-pyrimidine have demonstrated efficacy against bacterial and fungal strains by inhibiting essential enzymes such as cytochrome P450. The presence of halogen substituents (like chlorine) is often linked to increased antimicrobial potency.
Antiviral Effects:
- Preliminary studies suggest that derivatives of triazolo-pyrimidines may exhibit antiviral properties, potentially targeting viral replication mechanisms .
Pharmacological Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
| Application Area | Potential Uses |
|---|---|
| Cancer Treatment | Targeting specific cancer cell lines through apoptosis induction. |
| Antimicrobial Therapy | Developing new antibiotics or antifungals based on its structure. |
| Antiviral Drugs | Investigating its efficacy against viral infections like influenza or HIV. |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- A study published in Medicinal Chemistry highlighted the anticancer potential of modified triazolo-pyrimidines in inhibiting tumor growth in vitro and in vivo models .
- Research on antimicrobial activity indicated that derivatives with electron-withdrawing groups displayed enhanced inhibition against resistant bacterial strains.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents their interaction with substrates, thereby disrupting critical signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where uncontrolled cell growth is a hallmark .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with similar biological activities.
Triazolopyrimidine derivatives: Compounds with variations in the substituents on the triazolopyrimidine scaffold.
Uniqueness
6-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the 3-chlorophenyl and 3-methylphenyl groups enhances its binding affinity to target enzymes, making it a potent inhibitor compared to other similar compounds .
Biological Activity
The compound 6-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS No. 893938-94-8) is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyrimidine structure, characterized by the presence of chlorophenyl and methylphenyl substituents. This unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H17ClN4O |
| Molecular Weight | 348.82 g/mol |
| CAS Number | 893938-94-8 |
Research indicates that compounds in the triazolopyrimidine class may interact with various biological targets. Specifically, studies have shown that they can inhibit viral replication by targeting key enzymes involved in viral RNA capping processes. For instance, a related compound demonstrated antiviral activity against the chikungunya virus by inhibiting the viral capping enzyme nsP1, suggesting a similar mechanism may be applicable to our compound of interest .
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazolopyrimidines. For example:
- Chikungunya Virus Inhibition : Compounds similar to this compound have shown significant antiviral activity against chikungunya virus (CHIKV), with low micromolar efficacy in inhibiting virus yield and cell death . This suggests that our compound may possess similar antiviral properties.
Anticancer Potential
Triazolopyrimidine derivatives have also been investigated for their anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the aryl moiety can enhance cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like chlorine may improve potency by increasing the compound's lipophilicity and ability to penetrate cellular membranes .
Case Studies
- In Vitro Studies : A study on related triazolopyrimidine compounds demonstrated their ability to inhibit cell proliferation in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- In Vivo Models : Animal studies using similar compounds have shown promising results in tumor reduction and improved survival rates when administered alongside conventional chemotherapy agents .
Q & A
Q. What are the standard synthetic routes for synthesizing triazolopyrimidinone derivatives like 6-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, and what challenges occur during cyclization?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with precursor functionalization, followed by cyclization to form the triazole and pyrimidinone rings. Key steps include:
- Thiadiazole/Pyrimidine Ring Formation: Cyclization using sulfur/nitrogen sources (e.g., thiourea derivatives) under catalytic conditions (e.g., K₂CO₃/KI in acetone) .
- Challenges: Low yields during cyclization due to steric hindrance from substituents (e.g., 3-chlorophenyl and 3-methylphenyl groups). Optimizing solvent polarity (e.g., ethanol for recrystallization) and reaction time (e.g., 24-hour reflux) improves stability .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer: A combination of techniques is required:
- ¹H/¹³C-NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., methylphenyl vs. chlorophenyl groups) .
- ESI-MS: Validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves bond angles and torsion angles (e.g., C11–C16–C15–Cl1 dihedral angles) to confirm stereochemistry .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields of triazolopyrimidinone derivatives during reductive cyclization?
- Methodological Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd/C or Pd(OAc)₂) with formic acid derivatives as CO surrogates to improve cyclization efficiency .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Temperature Control: Gradual heating (e.g., 80–100°C) minimizes decomposition of thermally sensitive intermediates .
Q. How can contradictions between in vitro and in vivo biological activity data for this compound be resolved?
- Methodological Answer:
- Pharmacokinetic Profiling: Use SwissADME or similar tools to assess solubility, lipophilicity (LogP), and metabolic stability. Compare results with reference drugs (e.g., celecoxib) to identify bioavailability gaps .
- Metabolite Identification: Perform LC-MS/MS on plasma samples from in vivo studies to detect active/inactive metabolites that explain efficacy discrepancies .
- Dose-Response Refinement: Adjust dosing regimens in animal models to align with in vitro IC₅₀ values, accounting for protein binding and tissue distribution .
Q. What computational strategies are effective in predicting the binding affinity of this compound to target proteins (e.g., kinases)?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with co-crystallized ligands .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes and identify key residues (e.g., hydrophobic interactions with chlorophenyl groups) .
- QSAR Modeling: Develop quantitative structure-activity relationship models using electronic (HOMO/LUMO) and steric descriptors to guide structural modifications .
Data Analysis and Validation
Q. How should researchers address inconsistencies in crystallographic data during structural refinement?
- Methodological Answer:
- R-Factor Optimization: Use SHELXL for least-squares refinement, focusing on high-angle data (θ > 30°) to improve resolution .
- Twinning Analysis: Apply PLATON to detect twinning and apply correction algorithms (e.g., Hooft parameter) for ambiguous electron density .
- Hydrogen Bond Validation: Cross-check hydrogen bonding networks (e.g., N–H···O=C interactions) with geometric criteria (distance < 2.5 Å, angle > 120°) .
Biological Evaluation
Q. What in vitro assays are recommended for preliminary assessment of anticancer activity?
- Methodological Answer:
- MTT/Proliferation Assays: Test against cancer cell lines (e.g., MCF-7, HeLa) with 48–72-hour exposure .
- Apoptosis Markers: Use flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .
- Kinase Inhibition Profiling: Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
